molecular formula C6H11BrO2 B13001475 (2S)-2-bromo-3-methylpentanoic acid

(2S)-2-bromo-3-methylpentanoic acid

Cat. No.: B13001475
M. Wt: 195.05 g/mol
InChI Key: GQZXYZIKUQUVKE-AKGZTFGVSA-N
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Description

(2S)-2-Bromo-3-methylpentanoic acid is an organic compound belonging to the class of alpha-bromo acids. It is characterized by the presence of a bromine atom attached to the second carbon of a 3-methylpentanoic acid chain. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-bromo-3-methylpentanoic acid typically involves the bromination of 3-methylpentanoic acid. One common method is the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or red phosphorus. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Bromo-3-methylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of 2-hydroxy-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.

    Reduction: Formation of 2-methyl-3-pentanol or 3-methylpentane.

    Oxidation: Formation of 2-oxo-3-methylpentanoic acid.

Scientific Research Applications

(2S)-2-Bromo-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-bromo-3-methylpentanoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity by modifying key functional groups.

Comparison with Similar Compounds

    (2S)-2-Chloro-3-methylpentanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-Iodo-3-methylpentanoic acid: Contains an iodine atom, leading to different reactivity and applications.

    (2S)-2-Fluoro-3-methylpentanoic acid: Fluorine substitution results in unique chemical properties.

Uniqueness: (2S)-2-Bromo-3-methylpentanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

(2S)-2-bromo-3-methylpentanoic acid

InChI

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

GQZXYZIKUQUVKE-AKGZTFGVSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)Br

Canonical SMILES

CCC(C)C(C(=O)O)Br

Origin of Product

United States

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